Product packaging for 1-Propanol, 2,2-dimethyl-, nitrate(Cat. No.:CAS No. 926-42-1)

1-Propanol, 2,2-dimethyl-, nitrate

Cat. No.: B13776489
CAS No.: 926-42-1
M. Wt: 133.15 g/mol
InChI Key: YJGBGWFCCCQXIM-UHFFFAOYSA-N
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Description

Historical Context and Early Research on Nitrate (B79036) Esters and 1-Propanol, 2,2-dimethyl-, nitrate

The study of nitrate esters has a history spanning over a century and a half, with early investigations dating back to the 1830s with the nitration of glycerol. springerprofessional.despringerprofessional.de This class of compounds, which includes well-known substances like nitroglycerin and nitrocellulose, gained prominence in the late 19th century with the development of smokeless powders. taylorandfrancis.com The nitration reaction, which introduces a nitrate "ester" by reacting an alcohol's hydroxyl group with nitric acid, became a commercially viable process during this period. taylorandfrancis.com

While specific early research on this compound is not extensively documented in readily available literature, the broader context of nitrate ester research suggests its synthesis and study would have been a logical extension of the work on other aliphatic alcohols. The synthesis of nitrate esters typically involves the reaction of the corresponding alcohol, in this case, 2,2-dimethyl-1-propanol, with a nitrating agent like nitric acid under controlled conditions. ontosight.ai The parent alcohol, 2,2-dimethyl-1-propanol (neopentyl alcohol), has been known and studied since at least the late 1930s. nist.gov

Academic Significance and Research Scope of this compound in Contemporary Chemistry

In contemporary chemistry, this compound and related nitrate esters are subjects of ongoing research. The presence of the nitrate group (-ONO2) attached to the 2,2-dimethylpropanol backbone gives the molecule specific characteristics, including volatility and reactivity, which are of academic interest. ontosight.ai

Research into nitrate esters often focuses on their thermal decomposition. Studies on similar primary nitrate esters have shown that the initial and rate-determining step in their thermal decomposition is often the reversible cleavage of the RO-NO2 bond. uri.edu The thermal stability of nitrate esters is a key area of investigation. For instance, research on the thermal decomposition of various nitrate esters has determined activation energies for this process. While primary and secondary nitrate esters have activation energies around 170 kJ/mol, tertiary nitrates show lower activation energies, suggesting a different decomposition mechanism. uri.edu

The parent alcohol, 2,2-dimethyl-1-propanol, is also utilized in various research applications. For example, it has been used in the synthesis of surfactants and in the preparation of branched-chain esters for biodiesel, which have shown improved low-temperature properties. sigmaaldrich.com

Structural Elucidation and Stereochemical Considerations for this compound

The chemical structure of this compound consists of a neopentyl group (a central carbon atom bonded to three methyl groups and a methylene (B1212753) group) attached to a nitrate group through an oxygen atom. ontosight.ainist.gov The IUPAC name for this compound is this compound, and it is also known as neopentyl nitrate or 2,2-dimethyl-1-propyl nitrate. nist.gov

From a stereochemical perspective, this compound does not have any stereocenters in its structure. The carbon atom bonded to the nitrate group is attached to two hydrogen atoms and a tert-butyl group, and the carbons of the methyl groups are each attached to three hydrogen atoms. Therefore, the molecule is achiral and does not exhibit stereoisomerism.

The structural formula can be represented as (CH3)3CCH2ONO2. Spectroscopic data for the parent alcohol, 2,2-dimethyl-1-propanol, is available and includes NMR, FTIR, and mass spectrometry data, which would be foundational for the structural analysis of its nitrate ester derivative. spectrabase.com

PropertyValue
Chemical Formula C5H11NO3
Molecular Weight 133.1457 g/mol
IUPAC Name This compound
Synonyms Neopentyl nitrate, 2,2-Dimethyl-1-propyl nitrate
CAS Registry Number 926-42-1
Parent Alcohol 2,2-Dimethyl-1-propanol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B13776489 1-Propanol, 2,2-dimethyl-, nitrate CAS No. 926-42-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

926-42-1

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

2,2-dimethylpropyl nitrate

InChI

InChI=1S/C5H11NO3/c1-5(2,3)4-9-6(7)8/h4H2,1-3H3

InChI Key

YJGBGWFCCCQXIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CO[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 Propanol, 2,2 Dimethyl , Nitrate

Direct Nitration Pathways to 1-Propanol, 2,2-dimethyl-, nitrate (B79036)

The direct nitration of 2,2-dimethyl-1-propanol (also known as neopentyl alcohol) is a primary method for the synthesis of its corresponding nitrate ester, 1-propanol, 2,2-dimethyl-, nitrate. ontosight.ai This process involves the introduction of a nitro group onto the oxygen atom of the alcohol's hydroxyl functional group.

Nitration of 2,2-dimethyl-1-propanol with Nitric Acid Systems

The reaction of alcohols with nitric acid (HNO₃) is a well-established method for producing nitrate esters. open.edukhanacademy.org In the case of 2,2-dimethyl-1-propanol, this transformation is typically carried out using a mixture of concentrated nitric acid and sulfuric acid (H₂SO₄). open.eduresearchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the key electrophilic species in the reaction. masterorganicchemistry.com

The use of a mixed acid system helps to drive the reaction towards the formation of the nitrate ester. researchgate.net However, the conditions for these reactions, such as temperature and the ratio of acids, must be carefully controlled to ensure both safety and optimal yield. numberanalytics.comgoogle.com

Application of Alternative Nitrating Agents in this compound Synthesis

While the nitric acid/sulfuric acid system is common, alternative nitrating agents can offer advantages in terms of reactivity, selectivity, and milder reaction conditions. These alternatives can circumvent the need for highly corrosive and strong acid mixtures. researchgate.net

Some alternative nitrating agents that have been explored for nitration reactions in general include:

Nitronium salts: Salts such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) can provide a direct source of the nitronium ion and may lead to improved yields and regioselectivity. numberanalytics.com

Dinitrogen pentoxide (N₂O₅): This is an effective and environmentally friendlier nitrating agent that can often be used in near-stoichiometric amounts, thereby minimizing acidic waste. nih.gov

Acyl nitrates: These reagents, formed from the reaction of nitric acid with acid anhydrides, can also be used for nitration. However, some can be thermally unstable. researchgate.netnih.gov

Other reagents: Various other systems, including metal nitrates, have been investigated as nitrating agents. researchgate.netorgchemres.org

The choice of a specific alternative nitrating agent would depend on factors such as the desired reaction conditions, the scale of the synthesis, and the required purity of the final product.

Indirect Synthetic Routes and Precursor Transformations for this compound

Indirect synthetic routes to this compound could potentially involve the synthesis of a precursor molecule that is then converted to the final product. For instance, a possible, though less direct, pathway could involve the synthesis of 2-nitro-2-methyl-1-propanol. A patented process describes the reaction of sodium nitrite (B80452), isopropanol, and paraformaldehyde to produce 2-nitro-2-methyl-propanol. google.com While this specific intermediate is different, it illustrates the concept of forming a nitro-containing precursor.

Another theoretical indirect route could involve the reaction of a suitable neopentyl halide, such as neopentyl bromide, with a nitrate salt like silver nitrate. However, the reaction of neopentyl alcohol with hydrobromic acid is known to be slow and can result in rearrangement products like 2-bromo-2-methylbutane, which would complicate the synthesis of the desired nitrate ester. chegg.com

Optimization of Synthetic Conditions for this compound

Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring the purity and stability of the product.

Reaction Kinetics and Thermodynamics in the Synthesis of this compound

The kinetics of the nitration of alcohols are significantly influenced by factors such as temperature, the concentration of the reactants and catalyst, and the solvent used. numberanalytics.com The reaction is generally exothermic, and therefore, temperature control is critical to prevent runaway reactions and the formation of byproducts.

The thermodynamic equilibrium of the reaction can be shifted towards the product side by removing water, a byproduct of the esterification, from the reaction mixture. The use of a dehydrating agent like concentrated sulfuric acid serves this purpose. open.edu Understanding the thermodynamic properties of 2,2-dimethyl-1-propanol, such as its enthalpy of formation and vaporization, is also important for controlling the reaction conditions. chemeo.com

Key Thermodynamic Data for 2,2-dimethyl-1-propanol:

Property Value
Molecular Formula C₅H₁₂O
Molecular Weight 88.15 g/mol
Boiling Point 113-114 °C
Melting Point 52-56 °C

Note: Data sourced from various chemical suppliers and databases. scbt.comtcichemicals.comsigmaaldrich.com

Purification and Isolation Methodologies for this compound

After the synthesis, the crude this compound must be isolated and purified. A common procedure involves quenching the reaction mixture in cold water. google.com The organic product can then be separated from the aqueous layer.

Further purification typically involves the following steps:

Washing: The organic layer is washed with a dilute basic solution, such as sodium bicarbonate or sodium carbonate, to neutralize any remaining acids. google.comorgsyn.org This is followed by washing with water or brine to remove any residual salts. orgsyn.org

Drying: The washed organic phase is dried over an anhydrous drying agent like sodium sulfate (B86663) to remove any dissolved water. orgsyn.org

Solvent Removal: If a solvent was used during the synthesis or extraction, it is removed, often by rotary evaporation. orgsyn.org

Recrystallization or Distillation: Depending on the physical state of the nitrate ester, final purification can be achieved through recrystallization or distillation under reduced pressure. Recrystallization is a common technique for purifying solid organic compounds. nih.govsciencemadness.org

The effectiveness of the purification process is critical for obtaining a stable and pure product, as impurities can affect its chemical properties and stability.

Chemical Reactivity and Transformation of 1 Propanol, 2,2 Dimethyl , Nitrate

Hydrolysis and Solvolysis of 1-Propanol, 2,2-dimethyl-, nitrate (B79036)

Mechanistic Investigations of Hydrolytic Pathways for 1-Propanol, 2,2-dimethyl-, nitrate

The hydrolysis of nitrate esters can proceed through different mechanistic pathways, primarily involving either alkyl-oxygen or nitrogen-oxygen bond fission. In the case of tertiary nitrate esters like this compound (also known as neopentyl nitrate), the steric hindrance around the reaction center and the stability of the potential carbocation intermediate play crucial roles in determining the dominant pathway.

Studies on analogous tertiary nitrate esters, such as tert-butyl nitrate, have shown that alkyl-oxygen fission is the exclusive pathway during hydrolysis. dtic.mil This is attributed to the formation of a relatively stable tertiary carbocation. The reaction is initiated by the departure of the nitrate group, leading to a carbocation intermediate, which is then attacked by a nucleophile, such as a water molecule.

In contrast, primary and secondary nitrate esters exhibit a mix of alkyl-oxygen and nitrogen-oxygen fission. For instance, in the hydrolysis of n-butyl nitrate, nitrogen-oxygen fission accounts for a significant portion of the reaction. dtic.mil The stability of nitrate esters in alkaline hydrolysis is influenced by the inductive effects of substituents. Electron-releasing groups tend to decrease the rate of hydrolysis by increasing the electron density on the α-carbon, which hinders the approach of the attacking nucleophile. dtic.mil

Influence of Solvent and Environmental Parameters on this compound Stability

The stability and reaction pathways of this compound are significantly influenced by the solvent and other environmental factors. The polarity and nucleophilicity of the solvent can affect the rate and mechanism of solvolysis. In ionizing solvents, the formation of a carbocation intermediate is favored, promoting SN1-type reactions. libretexts.org

The presence of other chemical species can also alter the reactivity. For example, in the presence of strong bases, elimination reactions may compete with substitution (hydrolysis). The environmental fate of alkyl nitrates is a concern due to their potential to contribute to air and water pollution. ontosight.ai Their degradation in the atmosphere can be initiated by reaction with hydroxyl (OH) radicals. caprysses.fr The rate of this reaction is an important parameter in determining the atmospheric lifetime of the compound.

Thermal Decomposition Pathways and Kinetics of this compound

Homolytic Cleavage and β-Scission Mechanisms in this compound Thermolysis

The thermal decomposition of this compound primarily proceeds through the homolytic cleavage of the O-NO2 bond, which is the weakest bond in the molecule. This initial step forms a neopentoxy radical and a nitrogen dioxide (NO2) molecule. uri.edu

The subsequent fate of the neopentoxy radical is dominated by a rapid β-scission. This involves the cleavage of a carbon-carbon bond to produce a more stable t-butyl radical and formaldehyde (B43269). uri.edulibretexts.org The stability of the resulting radical is a key driving force for this fragmentation. The t-butyl radical is a tertiary radical and is significantly more stable than the initial primary neopentoxy radical. uri.edupressbooks.pub This rapid β-cleavage means the neopentoxy radical has a very short lifetime. uri.edu

E1 Reaction Pathways in Tertiary Nitrate Esters, including this compound Analogues

For tertiary nitrate esters, especially in certain solvents, an E1 (Elimination, unimolecular) reaction pathway can become significant. uri.edu This mechanism is characterized by a two-step process. The first step, which is the rate-determining step, involves the departure of the leaving group (the nitrate group) to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org The second step involves the removal of a proton from a carbon adjacent to the carbocation by a weak base, leading to the formation of an alkene. masterorganicchemistry.comlibretexts.org

Tertiary nitrate esters like 2-methyl-2-butanol (B152257) nitrate and 2-methyl-2-propanol nitrate have been shown to decompose via an E1 mechanism in diethyl ether, exhibiting lower activation energies compared to the homolytic cleavage pathway observed for primary and secondary nitrates. uri.edu This change in mechanism is signaled by the significantly lower activation energy. uri.edu The E1 reaction often competes with the SN1 reaction, and the reaction conditions, such as the nature of the solvent and the temperature, determine the predominant pathway. libretexts.org

Identification and Analysis of Thermal Decomposition Products of this compound

The thermal decomposition of this compound yields a variety of products, with the distribution depending on the reaction conditions, particularly whether the decomposition occurs in the condensed phase or the gas phase.

In the condensed phase, the primary product is 2-methyl-2-nitropropane . uri.edu This is formed from the combination of the t-butyl radical, resulting from β-scission, and the nitrogen dioxide molecule within the solvent cage. uri.edu

The gas-phase decomposition, however, leads to a more complex mixture of products due to the longer lifetimes of the radical intermediates. uri.edu These products include:

Trimethylacetaldehyde (B18807)

t-Butanol nitrite (B80452)

2,2,3,3-Tetramethyl-butane

2-Methyl-2-butanol nitrate

Formaldehyde

2-Methyl-2-nitropropane (as the major product) uri.edu

The presence of trimethylacetaldehyde and t-butanol nitrite provides further evidence for the brief existence of the neopentoxy radical before it undergoes β-scission. uri.edu

Kinetic Modeling of this compound Thermal Decomposition

The thermal decomposition of nitrate esters, including this compound (also known as neopentyl nitrate), is a subject of significant interest due to their use as explosives and propellants. uri.edu Understanding the kinetics and mechanisms of their decomposition is crucial for evaluating thermal hazards. uri.edu

Studies on the thermal decomposition of various nitrate esters have shown that the primary and secondary nitrate esters generally decompose with a similar activation energy of approximately 170 kJ/mol. uri.edu The rate-determining step in the thermolysis of most nitrate esters is the homolytic cleavage of the RO-NO2 bond. uri.edu However, the specific products and reaction pathways can be influenced by the structure of the alkyl group. uri.edu

In the gas-phase decomposition of neopentyl nitrate in cyclohexane (B81311) at 175°C, a variety of products are formed. The major product is 2-methyl-2-nitropropane. In addition, smaller quantities of trimethylacetaldehyde, t-butanol nitrite, 2,2,3,3-tetramethylbutane, 2-methyl-2-butanol nitrate, and formaldehyde have been identified. uri.edu This array of products suggests that in the gas phase, the generated radicals have longer lifetimes compared to their behavior in solution. uri.edu A crossover experiment involving unlabeled neopentyl nitrate and a labeled isotopomer confirmed that the t-butyl radical has a sufficiently long lifetime to migrate and combine randomly with NO2 in the solution, rather than exclusively with the NO2 from its parent molecule. uri.edu

The table below summarizes the activation energies for the thermal decomposition of several nitrate esters.

Nitrate EsterActivation Energy (kJ/mol)
Primary Nitrate Esters~170
Secondary Nitrate Esters~170

This table presents generalized activation energies for classes of nitrate esters based on available data.

Kinetic modeling of the thermal decomposition of nitrate esters often involves determining the activation energy (Ea) and the pre-exponential factor (A). For one nitrate ester studied, the average activation energy was found to be 133.23 × 10³ J·mol⁻¹ and the pre-exponential factor was 3.191 × 10⁷ s⁻¹. researchgate.net The decomposition was described by a chemical reaction mechanism. researchgate.net Such models are essential for predicting the thermal stability and decomposition behavior of these energetic materials under various conditions. nih.govresearchgate.net

Photochemical Transformations and Atmospheric Fate of this compound

Organic nitrates are significant components of atmospheric particulate matter, and their degradation mechanisms are crucial for understanding and mitigating atmospheric pollution. researchgate.net The photochemical transformation of this compound in the atmosphere is primarily driven by its reaction with hydroxyl (OH) radicals. researchgate.netdoi.org

The atmospheric degradation of this compound is initiated by reaction with OH radicals. researchgate.netdoi.org This reaction proceeds via hydrogen abstraction from the alkyl group, leading to the formation of an alkyl radical. This radical then reacts with molecular oxygen to form a peroxy radical (RO2). The subsequent reactions of this peroxy radical determine the ultimate fate of the nitrate group and the formation of secondary pollutants.

Product studies of the OH radical-initiated reactions of branched alkyl nitrates indicate that the intermediate alkoxy radicals, formed from the peroxy radicals, primarily decompose to form α-nitrooxy radicals which then eliminate NO2. doi.org This process releases NOx back into the atmosphere, which can then participate in ozone formation. doi.orguci.edu For example, the reaction of OH radicals with 3-methyl-2-butyl nitrate and 3-methyl-2-pentyl nitrate results in the formation of acetaldehyde (B116499) as a major product, alongside other carbonyl compounds. doi.org

The general mechanism for the OH-radical initiated oxidation of an alkyl nitrate (RONO2) can be summarized as follows:

H-abstraction by OH: RONO2 + OH → R'ONO2 + H2O

Addition of O2: R'ONO2 + O2 → RO2ONO2

Reaction with NO: RO2ONO2 + NO → ROONO2 + NO2

Decomposition of the alkoxy radical: ROONO2 → Products (e.g., aldehydes, ketones) + NO2

Atmospheric conditions play a significant role in the degradation kinetics of organic nitrates. The partitioning of these compounds between the gas, aqueous, and particulate phases influences their reactivity. copernicus.org

For instance, the aqueous-phase oxidation by OH radicals is an important sink for many organic nitrates, especially for more functionalized and water-soluble compounds. copernicus.org The rate of aqueous-phase OH oxidation can be influenced by the pH of the atmospheric water, as pH can affect the quantum yield of OH radical formation from nitrate photolysis. researchgate.netmdpi.com Studies have shown that for some organic nitrates, the multiphase atmospheric lifetimes towards OH oxidation can be significantly longer than their gas-phase lifetimes alone, particularly under cloud, fog, or wet aerosol conditions. copernicus.org The presence of water can also lead to the hydrolysis of organic nitrates, which can be a significant removal pathway for certain structures. copernicus.org

The table below shows the OH oxidation rate constants for several organic nitrates in the aqueous phase.

CompoundkOH (L mol⁻¹ s⁻¹)
Isopropyl nitrate8 x 10⁷
Isobutyl nitrate-
1-Pentyl nitrate-
Isopentyl nitrate-
α-nitrooxyacetone-
1-nitrooxy-2-propanol-
Isosorbide 5-mononitrate3.1 x 10⁹

The tropospheric lifetime of an organic nitrate is determined by its removal rates through photolysis and reaction with oxidants like OH radicals. uci.educopernicus.org For many alkyl nitrates, the reaction with OH radicals is a dominant loss process. copernicus.org The lifetime of a molecule with respect to reaction with OH is inversely proportional to the OH radical concentration and the reaction rate constant. aparc-climate.org

The atmospheric lifetime of organic nitrates can vary from a few hours to several days, allowing for long-range transport from polluted to more remote areas. copernicus.org For example, the photolysis lifetimes of some monoterpene-derived organic nitrates have been estimated to be between 2 and 17 hours. uci.edu However, for compounds where OH oxidation is the primary sink, lifetimes can be on the order of days. copernicus.org The persistence of this compound in the environment is a concern due to its potential to contribute to air pollution and water contamination. ontosight.ai

The photolysis and OH-initiated oxidation of this compound lead to the formation of various secondary organic species. As mentioned previously, the gas-phase decomposition of neopentyl nitrate produces trimethylacetaldehyde. uri.edu The oxidation of the alkoxy radical formed during the atmospheric degradation of branched alkyl nitrates also leads to the formation of aldehydes and ketones. doi.org

Furthermore, the reactions of peroxy radicals (RO2) formed from the initial oxidation can lead to the formation of peroxyacyl nitrates (PANs). PANs are important secondary pollutants that act as reservoirs for NOx and can be transported over long distances. copernicus.org The formation of secondary organic aerosol (SOA) is another significant consequence of the atmospheric chemistry of organic nitrates. nasa.govosti.gov The oxidation products of organic nitrates can have lower volatility than the parent compound, leading to their partitioning into the particle phase and contributing to SOA mass. nasa.govosti.gov

The following table lists some of the secondary organic species that can be formed from the atmospheric degradation of alkyl nitrates.

PrecursorSecondary Products
Neopentyl nitrateTrimethylacetaldehyde, Formaldehyde uri.edu
3-methyl-2-butyl nitrateAcetaldehyde, 3-methyl-2-butanone, Acetone doi.org
3-methyl-2-pentyl nitrateAcetaldehyde, 2-butanone, 3-methyl-2-pentanone (B1360105) doi.org

Shock-Induced Reactions and High-Pressure Chemistry of this compound

Information specifically on the shock-induced reactions and high-pressure chemistry of this compound was not available in the provided search results. However, studies on similar molecules, such as methyl propanoate, using shock tubes and kinetic modeling provide insights into the types of reactions that can occur under such extreme conditions. researchgate.net

Shock tube studies typically investigate unimolecular decomposition at high temperatures and pressures. researchgate.net For methyl propanoate, decomposition pathways include direct C-O and C-C bond fissions, as well as molecular elimination reactions. researchgate.net The rate constants for these reactions are determined using theoretical calculations and are used to develop detailed kinetic models that can predict the formation of various products over a range of temperatures and pressures. researchgate.net It is expected that the shock-induced decomposition of this compound would also proceed through a complex network of unimolecular and subsequent radical reactions, leading to the formation of a variety of smaller molecules.

Mechanistic Changes Under Extreme Pressure (Homolytic vs. Heterolytic)

The decomposition mechanism of nitrate esters like this compound is significantly influenced by pressure. Under typical thermal conditions, the primary rate-determining step is the homolytic cleavage of the RO-NO2 bond. This process involves the symmetrical breaking of the bond, leading to the formation of an alkoxy radical (R-O•) and a nitrogen dioxide radical (•NO2).

However, under conditions of extreme pressure, a shift in the dominant decomposition pathway can occur. For secondary nitrate esters, studies have shown a transition from homolytic cleavage of the O-NO2 bond to a heterolytic elimination of nitric acid (HNO3) in the pressure range of 0.4 to 0.8 GPa. researchgate.net This elimination reaction is thought to resemble a unimolecular elimination (E1) mechanism, similar to that seen in carboxylate ester pyrolysis. researchgate.net While this has been specifically documented for secondary nitrates, it suggests that high-pressure conditions can favor ionic transition states over radical ones.

In the case of this compound, which is a primary nitrate, the initial step is generally considered to be homolytic cleavage. However, the structure of the resulting neopentyloxy radical can influence subsequent reactions. Isotopic labeling experiments with neopentyl nitrate have demonstrated that the initially formed t-butyl radical and nitrogen dioxide have a sufficient lifetime to diffuse and combine randomly with other radicals in the solution, rather than exclusively recombining with their original partner. uri.edu This indicates that even following homolysis, the subsequent reactions are not entirely straightforward.

Tertiary nitrate esters, which have a carbon atom that can better stabilize a positive charge, tend to undergo elimination reactions more readily than homolysis, even under less extreme conditions. uri.edu While this compound is a primary nitrate, the presence of the bulky tert-butyl group on the adjacent carbon atom creates a unique electronic and steric environment that could potentially influence the competition between homolytic and heterolytic pathways under high pressure.

Products of this compound Decomposition Under Shock Conditions

The decomposition of this compound under shock conditions, which involve rapid and extreme increases in temperature and pressure, is expected to proceed through a complex network of reactions initiated by the cleavage of the O-NO2 bond. While specific experimental data for this compound under shock loading is limited, insights can be drawn from thermal decomposition studies and the behavior of similar compounds.

Gas-phase thermal decomposition of neopentyl nitrate at 175°C has been found to yield a variety of products. uri.edu The major product identified is 2-methyl-2-nitropropane, formed from the recombination of the t-butyl radical and nitrogen dioxide. uri.edu Other minor products include trimethylacetaldehyde, t-butanol nitrite, 2,2,3,3-tetramethylbutane, 2-methyl-2-butanol nitrate, and formaldehyde. uri.edu The formation of these products suggests that in the gas phase, the initially formed radicals have longer lifetimes and can undergo a variety of secondary reactions. uri.edu

Under the more extreme conditions of shock loading, the fragmentation of the neopentyl structure is likely to be more extensive. Studies on the high-temperature shock tube decomposition of the closely related neopentanol show that the primary dissociation channel is the scission of a C-C bond to yield tert-butyl and hydroxymethyl radicals. acs.org These radicals can then promptly eliminate a hydrogen atom to form isobutene and formaldehyde, respectively. acs.org

Based on this, the decomposition of this compound under shock conditions would likely produce a mixture of smaller, stable molecules. The initial homolytic cleavage of the O-NO2 bond would be followed by the fragmentation of the neopentyloxy radical.

Table 1: Potential Decomposition Products of this compound Under Shock Conditions

Product NameChemical FormulaLikely Formation Pathway
Nitrogen DioxideNO2Initial homolytic cleavage of the O-NO2 bond. uri.edu
IsobuteneC4H8Fragmentation of the neopentyl backbone. acs.org
FormaldehydeCH2OFragmentation of the neopentyl backbone. uri.eduacs.org
2-Methyl-2-nitropropaneC4H10NO2Recombination of t-butyl radical and NO2. uri.edu
TrimethylacetaldehydeC5H10ORearrangement and fragmentation of the neopentyloxy radical. uri.edu
Nitric OxideNOSubsequent reactions of NO2.
WaterH2OSecondary reactions of decomposition products.
Carbon DioxideCO2Complete oxidation of carbon-containing fragments.
Carbon MonoxideCOIncomplete oxidation of carbon-containing fragments.

It is important to note that the relative abundance of these products would be highly dependent on the specific shock conditions, such as temperature, pressure, and the presence of an oxidizing atmosphere. Shock tube studies on similar branched alkyl nitrates have shown that they tend to have longer ignition delay times compared to their straight-chain counterparts, which is attributed to the formation of chain-inhibiting methyl radicals from the decomposition of the branched structure. researchgate.net

Advanced Analytical Methodologies for 1 Propanol, 2,2 Dimethyl , Nitrate

Spectroscopic Characterization of 1-Propanol, 2,2-dimethyl-, nitrate (B79036)

Spectroscopic techniques are indispensable for probing the molecular structure and properties of 1-Propanol, 2,2-dimethyl-, nitrate.

Infrared (IR) and Raman Spectroscopy for Structural Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. In the analysis of this compound, these methods provide characteristic vibrational frequencies that confirm the presence of the nitrate ester and the neopentyl groups.

The IR spectrum of a related compound, 2,2-dimethylpropane (neopentane), shows prominent peaks due to C-H bond stretching and bending vibrations in the regions of approximately 2975-2845 cm⁻¹ and 1470-1370 cm⁻¹, respectively. docbrown.info For this compound, the presence of the nitrate group (-ONO₂) introduces strong, characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed in the ranges of 1660-1625 cm⁻¹ and 1285-1250 cm⁻¹, respectively. Another key feature is the O-N stretching vibration, which appears around 870-830 cm⁻¹.

Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing symmetric vibrations. The Raman spectra of nitrate-containing compounds show strong, sharp peaks corresponding to the symmetric stretching of the NO₃⁻ anion. researchgate.net For this compound, the symmetric vibrations of the neopentyl group would also be evident.

Table 1: Key Infrared Absorption Frequencies for this compound Functional Groups

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
C-H (Alkyl)Stretching2975 - 2845
C-H (Alkyl)Bending1470 - 1370
NO₂ (Nitrate)Asymmetric Stretching1660 - 1625
NO₂ (Nitrate)Symmetric Stretching1285 - 1250
O-N (Nitrate)Stretching870 - 830

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Purity Assessment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are utilized for the characterization of this compound.

In the ¹H NMR spectrum of the related compound 2,2-dimethyl-1-propanol, the nine equivalent protons of the three methyl groups (C(CH₃)₃) appear as a singlet, and the two protons of the methylene (B1212753) group (-CH₂-) also produce a singlet. youtube.comchemicalbook.com For this compound, a similar pattern is expected. The chemical shift of the methylene protons would be influenced by the adjacent electron-withdrawing nitrate group, causing them to appear at a higher chemical shift (downfield) compared to the alcohol precursor.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. researchgate.net The spectrum of 2,2-dimethyl-1-propanol shows distinct signals for the methyl carbons, the quaternary carbon, and the methylene carbon. spectrabase.com In the case of this compound, the carbon atom bonded to the nitrate group will experience a significant downfield shift. The simplicity of the ¹³C NMR spectrum, often with less signal overlap than ¹H NMR, aids in confirming the structure and assessing purity. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusGroupPredicted Chemical Shift (ppm)Multiplicity
¹H-C(CH₃)₃~1.0Singlet
¹H-CH₂-O-~4.0 - 4.5Singlet
¹³C-C(CH₃)₃~25Quartet
¹³C-C(CH₃)₃~32Singlet
¹³C-CH₂-O-~70 - 80Triplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. rsc.org For this compound, the molecular formula is C₅H₁₁NO₃, which corresponds to a molecular weight of approximately 133.15 g/mol . nist.govchemspider.com

Upon electron ionization (EI), the molecule will form a molecular ion ([M]⁺), which may be unstable and undergo fragmentation. The fragmentation pattern provides valuable structural information. For neopentyl-containing compounds, a characteristic and often abundant fragment is the tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57. docbrown.info The mass spectra of nitrate esters often show a peak corresponding to the loss of a nitro group (NO₂), resulting in an [M-46]⁺ fragment. Other potential fragments could arise from the cleavage of the C-O bond.

Proton-transfer-reaction mass spectrometry (PTR-MS) is another technique that has been used for the detection of organic nitrates. copernicus.org

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

m/zIon FormulaDescription
133[C₅H₁₁NO₃]⁺Molecular Ion
87[C₅H₁₁O]⁺Loss of NO₂
57[C₄H₉]⁺tert-butyl cation
46[NO₂]⁺Nitro group

X-ray Diffraction and Crystallography of this compound and its Solid Forms

X-ray diffraction (XRD) and crystallography are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystallographic data for this compound was found in the search results, the principles of the technique are applicable.

If this compound can be obtained as a single crystal, X-ray crystallography can provide precise bond lengths, bond angles, and intermolecular interactions. researchgate.netst-andrews.ac.uk This information is crucial for understanding the packing of molecules in the solid state and can reveal details about hydrogen bonding or other non-covalent interactions. For nitrate-containing compounds, the geometry of the nitrate group and its orientation relative to the rest of the molecule would be of particular interest. nih.gov

Chromatographic Separation and Detection Techniques for this compound

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantitative analysis.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. spectrabase.comchemicalbook.com this compound, being a relatively volatile compound, is well-suited for GC analysis. The NIST Chemistry WebBook indicates that GC data is available for this compound. nist.gov In a GC system, the compound is vaporized and transported by a carrier gas through a column containing a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural information. mdpi.com As the compound elutes from the GC column, it is directly introduced into the mass spectrometer, which provides a mass spectrum of the molecule. This allows for unambiguous identification and quantification. Derivatization techniques, such as using pentafluorobenzyl bromide, have been employed in the GC-MS analysis of other nitrates to enhance sensitivity and chromatographic performance. nih.govnih.gov

Table 4: Summary of Analytical Methodologies

TechniqueInformation Obtained
Infrared (IR) SpectroscopyFunctional group identification
Raman SpectroscopyComplementary vibrational information
Nuclear Magnetic Resonance (NMR)Detailed molecular structure, isomer identification, purity
Mass Spectrometry (MS)Molecular weight, fragmentation pattern
X-ray Crystallography3D molecular structure in the solid state
Gas Chromatography (GC)Separation and quantification
Gas Chromatography-Mass Spectrometry (GC-MS)Separation, identification, and quantification

High-Performance Liquid Chromatography (HPLC) for Analysis of this compound

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile or thermally labile compounds. For this compound, HPLC methods would likely leverage the presence of the nitrate group for detection. The analysis of nitrate ions is well-established, often employing ion-exchange or ion-pair reversed-phase chromatography with UV detection. who.intjfda-online.comnih.govnih.gov

A common approach involves using a reversed-phase column, such as a C8 or C18, with an aqueous-organic mobile phase containing an ion-pairing reagent. jfda-online.comukim.edu.mk This reagent forms a neutral complex with the nitrate ion, allowing for retention on the non-polar stationary phase. Detection is typically accomplished using a UV detector set at a low wavelength, generally between 210 and 220 nm, where the nitrate functional group exhibits absorbance. who.intnih.gov Alternatively, anion-exchange chromatography can be employed, which separates anions based on their interaction with a positively charged stationary phase. thermofisher.com

Research on the determination of nitrate in various matrices like biological fluids, vegetables, and water provides a template for developing a specific method for this compound. who.intjfda-online.com For instance, a method developed for nitrate in biological fluids utilized a strong anion exchange (SAX) column with a simple aqueous buffer mobile phase. who.int Another study optimized nitrate and nitrite (B80452) analysis in vegetables using a C8 column and a mobile phase containing methanol (B129727) and N-octyl amine at a controlled pH. nih.gov These established methods demonstrate the feasibility of HPLC for the reliable quantification of nitrate-containing compounds.

Table 1: Representative HPLC Conditions for Nitrate Analysis Applicable to this compound

ParameterCondition 1 (Ion-Pair RP-HPLC)Condition 2 (Anion-Exchange)
Stationary Phase (Column) Reversed-Phase C8 or C18, 5 µmSAX Hypersil, 5 µm who.int
Mobile Phase Methanol:Water (e.g., 20:80 v/v) with N-Octyl amine and pH adjustment nih.gov1.0 mM Sodium Carbonate : 1.0 mM Sodium Bicarbonate (1:1, v/v), pH 5 who.int
Flow Rate 0.8 - 1.0 mL/min who.intnih.gov1.0 mL/min who.int
Detection UV Absorbance at 220 nm nih.govUV Absorbance at 220 nm who.int
Typical Application Analysis in food and environmental samples nih.govAnalysis in biological fluids who.int

Advanced Hyphenated Techniques for Complex Mixture Analysis Involving this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures. the-ltg.org For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant and powerful hyphenated systems.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile and thermally stable compounds. ukim.edu.mk Given that related, smaller alkyl nitrites are volatile, GC-MS is a promising technique for the analysis of neopentyl nitrate. the-ltg.orgtandfonline.com Headspace GC-MS, in particular, is a fast and efficient method for identifying volatile components in a sample matrix. ojp.govresearchgate.net The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides mass-to-charge ratio data, yielding structural information and a fragmentation pattern that can serve as a chemical fingerprint for the analyte. tandfonline.com For enhanced sensitivity in complex matrices like biological fluids, derivatization with reagents such as pentafluorobenzyl bromide (PFB-Br) can be employed prior to GC-MS analysis. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. the-ltg.org This technique is particularly useful for compounds that are not amenable to GC analysis. The development of interfaces like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) has made LC-MS a robust tool for a wide range of applications. nih.gov For complex mixture analysis, tandem mass spectrometry (LC-MS/MS) provides even greater specificity and sensitivity by reducing background noise and allowing for the quantification of trace-level components. nih.gov In the context of nitrate analysis, LC-MS/MS methods have been developed that involve the derivatization of nitrite/nitrate to a more readily ionizable form, demonstrating the technique's high sensitivity in challenging biological samples. nih.gov

Table 2: Hyphenated Analytical Techniques for Alkyl Nitrate Analysis

TechniqueSeparation PrincipleDetection PrincipleTypical Application / Findings
Headspace GC-MS Separation based on volatility and interaction with a capillary column (e.g., 5% phenyl methyl siloxane). nih.govElectron Ionization (EI) followed by mass analysis, providing a characteristic fragmentation pattern. tandfonline.comFast and efficient for identifying volatile alkyl nitrites and their degradation products in various samples. ojp.govresearchgate.net
GC-MS (with Derivatization) GC separation of derivatized, lipophilic analytes.Mass spectrometry, often in negative-ion chemical ionization (NICI) mode for high sensitivity with fluorinated derivatives. nih.govSimultaneous quantitative measurement of nitrate and nitrite in biological samples after derivatization with PFB-Br. nih.govnih.gov
LC-MS/MS HPLC separation, often with reversed-phase or ion-exchange columns.Mass analysis of precursor and product ions, offering high specificity and sensitivity.Validated for quantifying low levels of nitrite/nitrate in cell lysates and incubation media, often after derivatization. nih.gov

Computational and Theoretical Studies of 1 Propanol, 2,2 Dimethyl , Nitrate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations offer a powerful means to investigate the electronic structure, bonding, and geometric parameters of 1-Propanol, 2,2-dimethyl-, nitrate (B79036).

Density Functional Theory (DFT) has become a primary tool for studying the electronic properties of molecules like neopentyl nitrate. frontiersin.orgarxiv.org DFT methods are used to model various aspects of chemical systems, from molecular structures to reaction mechanisms, by approximating the complex many-electron problem. frontiersin.org Quantum chemical calculations were employed to investigate the degradation mechanism and kinetics of neopentyl nitrate initiated by hydroxyl (·OH) radicals. doaj.org

These calculations are foundational for understanding chemical transformations in diverse environments. arxiv.org DFT can be applied to study the adsorption of molecules on surfaces and to characterize interactions using theories like the quantum theory of atoms in molecules (QTAIM). chemrevlett.com The choice of functional, such as B3LYP or long-range corrected functionals like ωB97M-V, is critical for obtaining accurate results for properties like reaction energies and barrier heights. researchgate.netresearchgate.net

Table 1: Key Applications of DFT in Studying Nitrate Compounds

Studied Property DFT Functional/Method System Studied Reference
Reaction Mechanism BH&HLYP Alkenes + Nitrate Radical researchgate.net
Adsorption Energy PBE-D3/DNP, B3LYP-D3/6-31G(d) Dimethyl fumarate (B1241708) on g-C3N4 chemrevlett.com
Thermochemistry Various basis sets (cc-pVDZ to cc-pV6Z) 2-propanol dehydration arxiv.org

The conformational landscape of 1-Propanol, 2,2-dimethyl-, nitrate is crucial for understanding its reactivity and physical properties. Conformational analysis involves identifying the stable three-dimensional arrangements of the molecule (conformers) and determining their relative energies. The molecule, also known as neopentyl nitrate, has a specific chemical structure available as a 2D Mol file. nist.govnih.gov While specific studies on the conformational analysis of neopentyl nitrate are not detailed in the provided results, the principles of such analyses are well-established for similar organic nitrates. The presence of the bulky neopentyl group, (CH₃)₃CCH₂–, significantly influences the rotational barriers around the C-O and O-N bonds, leading to distinct energy minima.

Molecular Dynamics Simulations for Condensed Phase Behavior of this compound Systems

Molecular dynamics (MD) simulations are employed to study the behavior of molecules in the condensed phase, such as in liquids or aerosols. nih.gov These simulations model the movement of atoms and molecules over time, providing insights into processes like thermal decomposition and interactions within a system. nih.govnih.gov For instance, MD simulations have been used to model the decomposition of ion-molecule complexes, including those involving nitrate ions, both in a vacuum and in the presence of a bath gas like nitrogen. nih.gov

Simulations of alkyl sulfate (B86663) surfactants, which share the alkyl chain feature with neopentyl nitrate, have successfully predicted properties like the critical micelle concentration and the shape of micelles, demonstrating the power of MD in capturing condensed-phase phenomena. rsc.org In the context of atmospheric science, MD simulations help understand the behavior of atmospherically relevant molecular clusters, such as those formed with nitrate ions. nih.gov These simulations can be parameterized to reproduce experimental data, like chemical potential and density, enhancing their predictive accuracy. rsc.org

Theoretical Prediction of Reactivity and Stability of this compound

Theoretical methods are vital for predicting the chemical fate of neopentyl nitrate, including its lifespan in the atmosphere and its decomposition characteristics.

The thermal stability and decomposition of nitrate-containing compounds are of significant interest. Theoretical studies, often combining thermogravimetric analysis (TGA) with DFT calculations, can elucidate decomposition kinetics. nih.gov For related compounds like 1-alkyl-2,3-dimethylimidazolium nitrates, studies have shown that thermal stability tends to decrease as the length of the alkyl chain increases. nih.gov These studies indicate that decomposition is often a one-step reaction process. nih.gov While specific kinetic data for the thermal decomposition of this compound is not available in the search results, the methodologies applied to similar nitrate compounds would be directly applicable. These methods, such as those developed by Kissinger, Friedman, and Flynn-Wall-Ozawa, are used to calculate activation energies from experimental data. nih.gov

The atmospheric fate of neopentyl nitrate is primarily determined by its reaction with atmospheric oxidants like the hydroxyl radical (·OH), ozone (O₃), and the nitrate radical (NO₃). doaj.orgnih.gov Quantum chemical calculations have been specifically used to investigate the ·OH-initiated degradation mechanism and kinetics of neopentyl nitrate. doaj.org Such reactions are a key component of atmospheric particulate matter formation and have significant environmental implications. researchgate.net

The oxidation of NO₂ by various pathways, including reactions with OH radicals, is a major source of atmospheric nitric acid and particulate nitrate. copernicus.org Atmospheric chemistry models, which can range from box models to global chemical transport models, are used to simulate the complex chemical pathways of nitrate formation and degradation. mdpi.com These models help to interpret experimental measurements, such as stable isotope ratios, to determine the relative importance of different oxidation pathways in various seasons and locations. copernicus.orgmdpi.com For example, the hydrolysis of N₂O₅ is often a dominant pathway for nitrate formation in nocturnal or winter conditions, while the reaction of NO₂ with OH radicals is more significant during the day or in summer. mdpi.com

Table 2: Chemical Compound Names

Compound Name Other Names
This compound Neopentyl nitrate; 2,2-Dimethyl-1-propyl nitrate nist.gov
Ethyl nitrate EN doaj.org
Nitric acid HNO₃ copernicus.org
Ozone O₃ nih.gov
Nitrogen dioxide NO₂ nih.gov
Dinitrogen pentoxide N₂O₅ mdpi.com
Hydroxyl radical ·OH doaj.org

Advanced Applications and Material Science Contributions of 1 Propanol, 2,2 Dimethyl , Nitrate

Role of 1-Propanol, 2,2-dimethyl-, nitrate (B79036) in Energetic Material Chemistry

The energetic nature of the nitrate ester functional group (-ONO2) is central to the applications of 1-Propanol, 2,2-dimethyl-, nitrate in this field. Nitrate esters are a well-established class of energetic materials known for their high oxygen balance and significant energy release upon decomposition. nih.govpsu.edu

As a Chemical Component in Propellant Formulations

This compound has been investigated for its potential use in propellant formulations. ontosight.ai Propellants require components that can undergo rapid, controlled combustion to produce a large volume of gas for propulsion. Nitrate esters have historically been foundational components in double-base propellants, which typically contain nitrocellulose and an energetic plasticizer like nitroglycerin. nih.govdtic.mil

Table 1: Common Components in Solid Propellant Formulations

Component Category Examples Primary Function
Binders Hydroxyl-terminated polybutadiene (B167195) (HTPB), Nitrocellulose (NC) Provides structural integrity to the propellant grain. nih.govdtic.mil
Oxidizers Ammonium perchlorate (B79767) (AP), Ammonium nitrate (AN) Supplies oxygen for the combustion of the fuel components. rsc.org
Energetic Plasticizers Nitroglycerin (NG), Butanetriol trinitrate (BTTN) Improves mechanical properties and increases energy content. rsc.orgsemanticscholar.org
Metallic Fuels Aluminum (Al), Magnesium (Mg) Increases the combustion temperature and specific impulse. rsc.org
Curing Agents Toluene diisocyanate (TDI), Isophorone diisocyanate (IPDI) Crosslinks the polymer binder to form a solid matrix. rsc.org
Stabilizers 2-Nitro diphenyl amine (2-NDPA), Diethyl diphenyl urea (B33335) (Carbamite) Prevents decomposition and extends the service life of the propellant. rsc.org

This table is interactive. You can sort and filter the data.

While explored, the widespread use of specific compounds like this compound may be limited by factors such as stability, safety considerations, and performance compared to more established energetic materials. ontosight.ai

Contribution as a Plasticizer or Additive in Energetic Binders

In addition to being a primary energetic component, nitrate-containing compounds are recognized for their excellent plasticizing properties in polymeric binders used in explosives and propellants. google.com Plasticizers are incorporated into energetic compositions to improve processability, flexibility, and the mechanical properties of the cured binder matrix. dtic.mil

This compound as a Nitrating Agent in Organic Synthesis

The term nitration broadly refers to the introduction of a nitro group (-NO2) into an organic compound. wikipedia.org However, it is sometimes used to describe the formation of nitrate esters (-ONO2). Alkyl nitrates, including this compound, are a class of organic reagents that can be used for nitration reactions. researchgate.netresearchgate.net

Mechanistic Aspects of Alkyl Nitrate-Mediated Nitrations

Alkyl nitrates have been found to be effective nitrating agents for electrophilic aromatic substitution, particularly in the presence of a catalyst such as Boron trifluoride (BF3). researchgate.netnih.gov The mechanism of these reactions involves the activation of the alkyl nitrate by the Lewis acid catalyst. This interaction facilitates the transfer of an electrophilic "nitro" species, likely the nitronium ion (NO2+), to an aromatic substrate. researchgate.netnih.gov

Regioselectivity and Substrate Scope in this compound Nitration Reactions

The regioselectivity of electrophilic aromatic nitration—the position on the aromatic ring where the nitro group is introduced—is governed by the directing effects of the substituents already present on the ring. Activating groups (e.g., -CH3, -OH) typically direct the incoming nitro group to the ortho and para positions, while deactivating groups (e.g., -COOH, -CN) direct it to the meta position. wikipedia.org

The specific structure of the alkyl nitrate used as the nitrating agent can also influence the reaction, although this is less documented than the role of the substrate. The bulky neopentyl group (2,2-dimethylpropyl) in this compound might introduce steric hindrance that could potentially affect the regioselectivity or reaction rate, especially with sterically crowded substrates. The substrate scope for nitrations mediated by alkyl nitrates is generally broad, encompassing a variety of aromatic and heteroaromatic compounds. researchgate.netnih.govorganic-chemistry.org However, detailed studies specifically delineating the substrate scope and regiochemical outcomes for this compound are not extensively available in the reviewed literature.

Exploration of this compound in Specialty Chemical Synthesis

Beyond its potential roles in energetic materials and as a nitrating agent, the application of this compound in other areas of specialty chemical synthesis appears limited based on available research. It is noted as a compound of interest for chemical research. ontosight.ai Its synthesis involves the nitration of its corresponding alcohol, 2,2-dimethyl-1-propanol (neopentyl alcohol), using a suitable nitrating agent like nitric acid. ontosight.aitcichemicals.com While the nitrate ester itself has specialized applications, the precursor alcohol is used in other areas of chemical manufacturing.

Table 2: Properties of this compound

Property Value
Chemical Formula C5H11NO3
Molecular Weight 133.1457 g/mol
CAS Registry Number 926-42-1
Common Synonyms Neopentyl nitrate, 2,2-Dimethyl-1-propyl nitrate

Source: nist.govnih.gov This table is interactive. You can sort and filter the data.

Future Research Directions and Unexplored Avenues for 1 Propanol, 2,2 Dimethyl , Nitrate Research

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 1-Propanol, 2,2-dimethyl-, nitrate (B79036), like other alkyl nitrates, typically involves the esterification of the corresponding alcohol (2,2-dimethyl-1-propanol) with a strong nitrating agent like nitric acid. ontosight.aiwikipedia.org This process, while effective, often requires harsh conditions and the use of hazardous reagents. Future research is increasingly focused on developing safer, more efficient, and environmentally benign synthetic routes.

Key areas of exploration include:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, better temperature control, and improved reaction efficiency. The application of flow chemistry to the nitration of neopentyl alcohol could lead to a scalable and more controlled synthesis of 1-Propanol, 2,2-dimethyl-, nitrate.

Catalytic Nitration: Investigating novel catalysts could enable the use of milder nitrating agents and reduce waste. Research into solid acid catalysts or other heterogeneous catalysts may provide pathways that are more selective and easier to separate from the reaction mixture, aligning with green chemistry principles.

Alternative Nitrating Agents: The exploration of alternative nitrating agents beyond conventional nitric acid or nitric-sulfuric acid mixtures is a promising avenue. Reagents that are less corrosive or that can be generated in-situ could mitigate some of the hazards associated with traditional methods.

In-depth Investigations of Complex Reaction Environments

Understanding the decomposition and combustion behavior of this compound is critical for its potential applications. Future research will likely delve into its reactivity under a variety of conditions to build comprehensive kinetic and mechanistic models.

Priorities for investigation include:

Decomposition Mechanisms: Detailed studies on the thermal and photochemical decomposition of this compound are needed. Identifying the primary decomposition pathways, intermediate species, and final products will provide crucial data for stability assessments and performance modeling. The weak C–O bond in alkyl nitrates suggests that homolytic cleavage to form alkyl radicals is a likely decomposition route. wikipedia.org

Combustion Chemistry: Investigating the combustion behavior of this nitrate ester, both alone and as a component in mixtures, is essential. This includes measuring key performance parameters like detonation velocity and pressure, which are vital for evaluating its energetic properties. acs.org

Interaction with Other Materials: Research into the compatibility and reactivity of this compound with other common materials found in energetic formulations (e.g., binders, plasticizers, other explosives) is necessary to ensure safety and performance.

Integration of Machine Learning and Artificial Intelligence in Predicting Properties and Reactivity

The use of computational tools is revolutionizing chemical research. Machine learning (ML) and artificial intelligence (AI) offer the potential to accelerate the discovery and characterization of new molecules like this compound.

Future research directions in this area are:

Property Prediction: ML models can be trained on existing data for other nitrate esters and energetic materials to predict the physical, chemical, and energetic properties of this compound. acs.orgnih.gov This includes properties that are difficult or hazardous to measure experimentally, such as melting point, decomposition temperature, and sensitivity to impact or friction. acs.orgnih.gov

Reactivity Modeling: AI can be employed to develop sophisticated models that predict the reaction kinetics and decomposition pathways under various conditions. These models can help to identify key reaction intermediates and transition states, providing a deeper understanding of its chemical behavior.

Inverse Design: Advanced algorithms could potentially be used for the inverse design of new energetic materials. By specifying desired properties (e.g., high energy output, low sensitivity), ML models could suggest novel molecular structures, potentially including derivatives of this compound, for synthesis and testing.

Exploration of Green Chemistry Principles in Synthesis and Application

Applying the principles of green chemistry to the entire lifecycle of this compound is a critical future research avenue. This approach aims to minimize the environmental impact and improve the safety of chemical processes.

Key research objectives include:

Use of Renewable Feedstocks: Investigating the potential for producing the precursor, 2,2-dimethyl-1-propanol, from renewable biomass sources rather than petroleum-based feedstocks would significantly improve the sustainability profile of the compound.

Biodegradability and Environmental Fate: A thorough investigation into the environmental persistence and biodegradability of this compound is essential. ontosight.ai Understanding how it behaves in soil and water systems will be crucial for assessing its long-term environmental impact. ontosight.ai Companies are increasingly focusing on "green" chemicals and processes, indicating a broader industry trend towards sustainability. spectrochem.in

Q & A

Q. What are the established methods for synthesizing 1-Propanol, 2,2-dimethyl-, nitrate, and how do reaction conditions influence yield?

Synthesis typically involves nitration of 2,2-dimethyl-1-propanol (neopentyl alcohol) using nitric acid or nitrate esters under controlled conditions. Key considerations include:

  • Temperature control : Excess heat may lead to decomposition due to the compound's thermal sensitivity (ΔvapH° = 12.4 ± 0.07 kcal/mol) .
  • Catalyst selection : Ferric nitrate nonahydrate has been used in analogous esterification reactions to improve efficiency .
  • Purification : Utilize fractional distillation (boiling point: ~385 K for the precursor alcohol) or crystallization (melting point range: 323–328 K for the alcohol) to isolate the product .

Q. How can researchers resolve discrepancies in reported melting points (Tfus) for 2,2-dimethyl-1-propanol?

Discrepancies in Tfus values (e.g., 323.15 K vs. 327 K) arise from differing experimental methods:

  • Differential Scanning Calorimetry (DSC) : Provides high-precision measurements (e.g., ΔfusH = 0.84 kcal/mol at 328.1 K via DSC) .
  • Phase purity : Polymorphic transitions (e.g., crystalline I → liquid) may affect results, as noted in Murrill and Breed’s work (ΔStrs = 2.99 cal/mol·K) .
  • Recommendations: Validate measurements using modern DSC protocols and report phase-specific data.

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • IR Spectroscopy : Reference the alcohol precursor’s spectrum (C-O and NO₂ stretches at 850–1550 cm⁻¹) and adjust for nitrate-specific peaks .
  • Gas Chromatography (GC) : Use non-polar columns (e.g., OV-101) with temperature ramps (80–200°C) for retention index (RI) calibration (RI = 631 for the alcohol) .
  • Mass Spectrometry : Monitor fragmentation patterns (e.g., m/z 881 for the nitrate derivative) and compare with NIST spectral databases .

Advanced Research Questions

Q. How can computational modeling predict the thermodynamic stability and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate ΔrG° (366.0 ± 2.0 kcal/mol for gas-phase reactions) to assess reaction feasibility .
  • Solvent Effects : Simulate solvation using entropy data (ΔStrs = 4.40 cal/mol·K for phase transitions) to model stability in polar/non-polar media .
  • Reaction Pathways : Map potential energy surfaces for nitrate ester decomposition or substitution reactions using gas-phase ion energetics .

Q. What experimental strategies address contradictions in enthalpy of fusion (ΔfusH) data for the precursor alcohol?

Conflicting ΔfusH values (0.69–0.97 kcal/mol) stem from:

  • Sample history : Annealing protocols impact crystalline phase homogeneity .
  • Calorimetric methods : Compare AC (adiabatic calorimetry) and DSC results to identify systematic errors. For example, Straka et al. reported ΔfusH = 0.69 kcal/mol via AC, while Murrill and Breed observed 0.97 kcal/mol using traditional methods .
  • Recommendations: Replicate studies under standardized conditions and report phase-specific enthalpies.

Q. How does the steric hindrance of the neopentyl group influence the nitrate’s reactivity in substitution reactions?

  • Kinetic studies : The bulky tert-butyl group reduces nucleophilic attack rates, as observed in analogous neopentyl derivatives (e.g., slower SN2 reactivity in neopentyl sulfonates) .
  • Isotopic labeling : Use ¹⁸O-labeled nitrate groups to track substitution mechanisms via mass spectrometry .
  • Comparative analysis : Benchmark against less hindered alcohols (e.g., 1-propanol) to quantify steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.